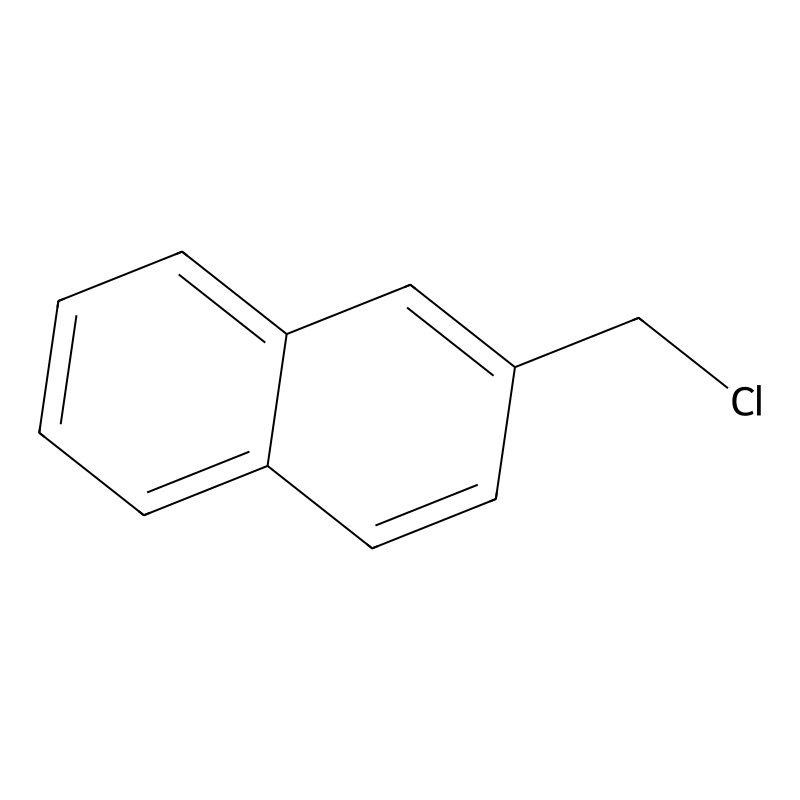

2-(Chloromethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Synthesis

2-(Chloromethyl)naphthalene is an organic compound that is often used as a building block in organic synthesis . It has a molecular weight of 176.64 and its empirical formula is C11H9Cl .

Use in Polymer Research

Use in Chemical Industry

2-(Chloromethyl)naphthalene is a chemical compound that is often used in the chemical industry . It has a molecular weight of 176.64 and its empirical formula is C11H9Cl .

2-(Chloromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of approximately 176.64 g/mol. It consists of a naphthalene ring substituted with a chloromethyl group at the second position. This compound is notable for its reactivity due to the presence of the chloromethyl group, which can participate in various

CMN is a hazardous compound due to the presence of chlorine. Here are some key safety concerns:

- Toxicity: CMN is considered a suspected carcinogen []. Exposure can cause skin, eye, and respiratory irritation.

- Flammability: Flammable solid with a flash point of 110 °C [].

- Reactivity: Reacts violently with strong oxidizing agents and strong bases [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling CMN.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible chemicals.

- Properly dispose of waste according to local regulations [].

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Rearrangement Reactions: Under certain conditions, it can undergo rearrangement to yield different structural isomers.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, which are essential for synthesizing complex organic molecules .

Several methods exist for synthesizing 2-(Chloromethyl)naphthalene:

- Chloromethylation of Naphthalene: This method typically involves treating naphthalene with chloromethyl methyl ether in the presence of Lewis acids or other catalysts to facilitate the substitution reaction.

- Electrophilic Aromatic Substitution: Naphthalene can be reacted with chloromethylating agents under controlled conditions to selectively introduce the chloromethyl group at the desired position .

- Micellar Catalysis: Recent advancements include using surfactant micelles to enhance reaction efficiency and selectivity during chloromethylation processes .

2-(Chloromethyl)naphthalene serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.

- Dyes and Pigments: The compound can be modified to produce dyes and pigments used in textiles and coatings.

- Polymer Chemistry: It is employed as a monomer or cross-linking agent in polymer production .

Several compounds share structural similarities with 2-(Chloromethyl)naphthalene. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Chloronaphthalene | Monochloronaphthalene | Chlorine at position one; used in different synthetic pathways. |

| 2-Bromonaphthalene | Monobromonaphthalene | Bromine substitution; exhibits different reactivity patterns than chlorine. |

| 1-(Chloromethyl)naphthalene | Isomeric variant | Chloromethyl group at position one; different chemical properties due to position change. |

The uniqueness of 2-(Chloromethyl)naphthalene lies in its specific position of substitution on the naphthalene ring, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive